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molecular formula C9H8O2 B1345675 5-Vinylbenzo[d][1,3]dioxole CAS No. 7315-32-4

5-Vinylbenzo[d][1,3]dioxole

Cat. No. B1345675
M. Wt: 148.16 g/mol
InChI Key: VWAVZAMMNJMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294763

Procedure details

To a stirred suspension of (methyl)triphenylphosphonium bromide (17.1 g, 48 mmol) and potassium carbonate (6.63 g, 48 mmol) in THF (200 ml) were added piperonal (6.0 g, 40 mmol) and 18-crown-6 (120 mg, 0.46 mmol). The mixture was heated to reflux under nitrogen and refluxed for 36 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate evaporated to dryness at 15° C. The resulting solid was stirred in 100 ml cold diethylether to dissolve the desired product, then filtered to remove inorganic salts, and the filtrate evaporated at 15° C. This process was repeated a second time. The product was filtered through 60 g basic alumina (pentane/ether, 24/l) and the solvent removed as before to give 5.36 g (89%) of the liquid styrene. NMR (CDCl3)δ6.89 (1H, singlet), 6.70-6.74 (2H, 2 overlapping singlets), 6.43-6.7 (1H, partially obscured doublet), 5.84 (2H, singlet), 5.50 (1H, doublet), 5.06 (1H, doublet).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[CH:7]1[C:12]([CH:13]=O)=[CH:11][C:10]2[O:15][CH2:16][O:17][C:9]=2[CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.C1OCCOCCOCCOCCOCCOC1>[CH2:16]1[O:17][C:9]2[CH:8]=[CH:7][C:12]([CH:13]=[CH2:1])=[CH:11][C:10]=2[O:15]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
120 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solid was stirred in 100 ml cold diethylether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 36 hours
Duration
36 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness at 15° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the desired product
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at 15° C
FILTRATION
Type
FILTRATION
Details
The product was filtered through 60 g basic alumina (pentane/ether, 24/l)
CUSTOM
Type
CUSTOM
Details
the solvent removed as before

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=C)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 5.36 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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